

Erythrosin B: A Technical Guide to Safety and Toxicity for Research Professionals

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An In-depth Examination of **Erythrosin B** (FD&C Red No. 3) for Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosin B (C.I. 45430; FD&C Red No. 3) is a xanthene dye, specifically a tetraiodinated derivative of fluorescein, widely utilized as a coloring agent in foods, pharmaceuticals, and cosmetics.[1][2][3] Its distinct chemical structure, containing four iodine atoms, contributes to both its coloring properties and its complex toxicological profile.[4] For researchers employing **Erythrosin B** as a biological stain, photosensitizer, or in other laboratory applications, a thorough understanding of its safety and toxicity is paramount.[4][5][6] This guide provides a comprehensive overview of the toxicological data, outlines key experimental methodologies, and visualizes associated mechanisms to inform safe handling and experimental design.

Chemical and Physical Properties

A foundational understanding of **Erythrosin B**'s properties is essential for its safe use.



Property	Value	Reference
CAS Number	16423-68-0	[5][7]
Molecular Formula	C20H6I4Na2O5	N/A
Molecular Weight	879.86 g/mol	[7]
Appearance	Brown powder	[7]
Solubility	Soluble in water and methanol	[7]

Regulatory Overview and Acceptable Daily Intake (ADI)

Erythrosin B is an approved food dye by the U.S. Food and Drug Administration (FDA).[1] However, concerns about its safety have led to regulatory scrutiny. A study on Wistar rats investigated toxicity at doses relative to the Acceptable Daily Intake (ADI) of 0.1 mg/kg body weight.[8][9]

Toxicological Profile

The safety profile of **Erythrosin B** is multifaceted, with data spanning acute to chronic exposure across various biological endpoints.

Acute Toxicity

Acute toxicity studies establish the short-term adverse effects of a substance. The LD50 (Lethal Dose, 50%) is a primary metric.

Parameter	Species	Route	Value	Reference
LD50	Rat	Oral	1840 mg/kg	[5][7][10]
LD50	Mouse	Oral	1264 mg/kg	[7]
LD50	Rat	Dermal	> 2000 mg/kg	[5][11]

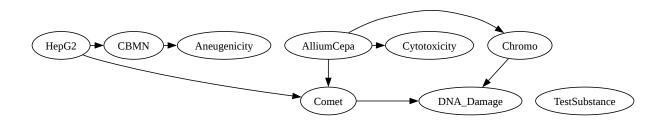
The data indicates that **Erythrosin B** is harmful if swallowed.[5][10][12][13]



Genotoxicity and Mutagenicity

Genotoxicity data for **Erythrosin B** is complex and, at times, inconclusive.[1]

- In Vitro Studies: In HepG2 cells (human liver carcinoma cells), Erythrosin B demonstrated genotoxic effects at concentrations of 70.0 μg/mL and mutagenic effects at multiple concentrations.[1][3] The mechanism is suggested to be an eugenic (causing chromosome loss or gain) rather than clastogenic (causing chromosome breakage).[1][3] In Allium cepa root cells, it induced a significant increase in chromosomal aberrations and DNA damage, inhibiting mitosis at higher concentrations.[14]
- Somatic Mutation: Studies in Drosophila melanogaster have produced inconclusive results regarding somatic mutation and recombination.[14]



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Carcinogenicity

Long-term studies have investigated the carcinogenic potential of **Erythrosin B**. In a lifetime feeding study in rats, a statistically significant increase in the incidence of thyroid follicular cell adenomas was observed in male rats receiving 4.0% **Erythrosin B** in their diet.[15] This effect is thought to be secondary to chronic stimulation of the thyroid by thyroid-stimulating hormone (TSH).[16] The no-observed-adverse-effect levels (NOAELs) from this study were determined. [15]



Parameter	Species	Value	Reference
NOAEL (Male)	Rat	0.5% in diet (251 mg/kg/day)	[15]
NOAEL (Female)	Rat	1.0% in diet (641 mg/kg/day)	[15]

Reproductive and Developmental Toxicity

Studies on reproductive and developmental toxicity have shown mixed but generally mild effects at lower doses.

- In a multi-generational study in mice, dietary levels up to 0.045% showed no adverse effects on litter size, weight, or sex ratio at birth.[17][18]
- Some studies indicate that **Erythrosin B** is toxic to spermatogenesis processes in mice at higher doses (68 and 136 mg/kg), leading to decreased sperm count and motility and an increase in sperm head abnormalities.[1][19]
- Developmental studies in rats found no evidence of psychotoxicity or teratogenic effects.[20]

Neurotoxicity

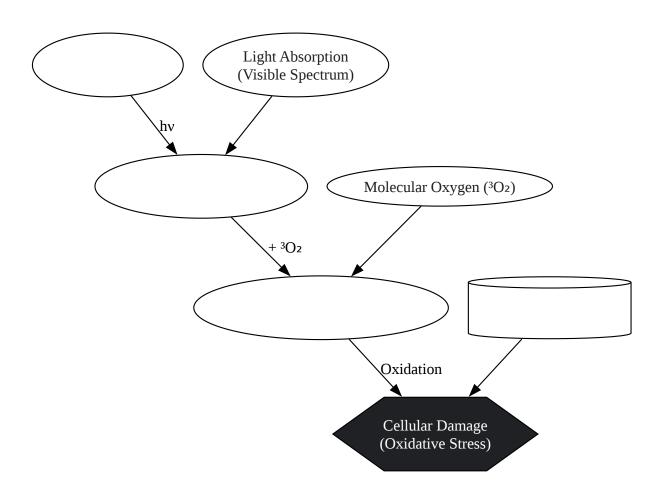
Evidence suggests that **Erythrosin B** can exert neurotoxic effects.

- Mechanism: Studies suggest it can inhibit the accumulation of various neurotransmitters in the brain, potentially through a nonspecific membrane alteration effect.[21] It has also been shown to induce anxiety-like behavior and memory impairment in rats, associated with increased acetylcholinesterase activity and oxido-nitrergic stress.[22]
- Dose-Dependent Effects: A study in Wistar rats demonstrated that even at doses below the
 ADI, Erythrosin B could suppress antioxidative enzyme activity, increase lipid peroxidation,
 and cause DNA damage in the brain.[8] Histopathological changes included vacuolization,
 shrunken cells, and pyknotic nuclei.[8] Single high doses (10-200 mg/kg) in rats have been
 shown to reduce motor activity by affecting regional serotonergic activity.[23]



Phototoxicity

Erythrosin B is a known photosensitizer. Upon exposure to light, it can generate reactive oxygen species (ROS), leading to cellular damage. This property has been studied as a toxic mechanism against nematode larvae.[24] The photodynamic action is dependent on the dye concentration and the duration of light exposure. This mechanism is also responsible for its ability to photoinactivate enzymes like acetylcholinesterase, primarily through a singlet oxygenmediated pathway.[25]



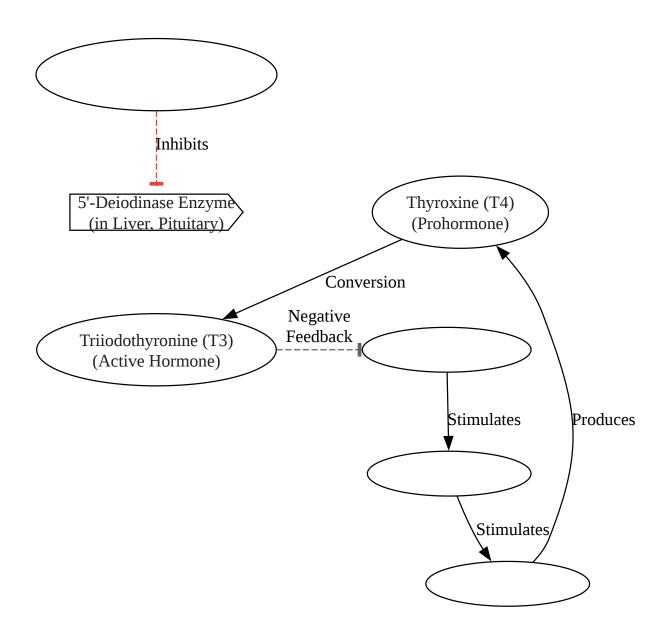
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Effects on Thyroid Function

Due to its high iodine content, **Erythrosin B** can interfere with thyroid function.[2]



- Mechanism: It inhibits the enzyme 5'-deiodinase, which is responsible for the conversion of thyroxine (T4) to the more active triiodothyronine (T3) in peripheral tissues like the liver.[16]
 [26][27] This structural similarity to thyroid hormones allows it to compete for binding sites on transport proteins and deiodinase enzymes.[4]
- In Vivo Effects: In rats, high dietary intake (4%) disrupts the pituitary-thyroid axis, leading to an increased TSH response.[16] In humans, a high dose (200 mg/day) led to a significant increase in basal TSH levels, likely due to the antithyroid effect of increased serum iodide concentrations.[2]





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Key Experimental Protocols

Reproducibility in toxicology relies on standardized protocols. Methodologies for key assays are outlined below, based on standard practices and OECD guidelines.[28][29]

Ames Test (Bacterial Reverse Mutation Assay)

- Principle: This test uses several strains of Salmonella typhimurium with mutations in the
 histidine synthesis operon, rendering them unable to grow without supplemental histidine. A
 mutagen can cause a reverse mutation, restoring the ability to synthesize histidine.
- Methodology:
 - Strains: Typically includes TA98, TA100, TA1535, and TA1537 to detect different types of mutations (e.g., frameshift, base-pair substitution).
 - Metabolic Activation: The test is run with and without a mammalian liver extract (S9 fraction) to simulate metabolic processes that might convert a pro-mutagen into an active mutagen.
 - Procedure: Erythrosin B at various concentrations is mixed with the bacterial culture and the S9 mix (if used) in soft agar. This mixture is poured onto a minimal glucose agar plate.
 - Incubation: Plates are incubated at 37°C for 48-72 hours.
 - Analysis: The number of revertant colonies (his+) is counted. A significant, dosedependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.

Comet Assay (Single Cell Gel Electrophoresis)

- Principle: This is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[8][9]
- Methodology:



- Cell Treatment: Cells (e.g., HepG2 or primary cells from treated animals) are exposed to
 Erythrosin B.[1]
- Embedding: Cells are suspended in low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
- Lysis: Slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the DNA as a nucleoid.
- Unwinding & Electrophoresis: Slides are placed in an alkaline (pH > 13) or neutral buffer to unwind the DNA. Electrophoresis is then performed, causing broken DNA fragments to migrate away from the nucleoid, forming a "comet tail."
- Analysis: After staining with a fluorescent DNA dye (e.g., ethidium bromide), the comets
 are visualized by fluorescence microscopy. Image analysis software quantifies the extent
 of DNA damage by measuring parameters like tail length, percentage of DNA in the tail,
 and tail moment.[8]

Acute Oral Toxicity Study (e.g., OECD Guideline 423/425)

- Principle: To determine the LD50 and observe signs of toxicity following a single oral dose.
 The Acute Toxic Class Method (TG 423) or the Up-and-Down Procedure (TG 425) are used to minimize animal usage.[30][31][32]
- Methodology (Acute Toxic Class Method TG 423):
 - Animals: Typically uses a single sex (usually female rats), as they are often slightly more sensitive.
 - Dosing: A stepwise procedure is used with fixed starting doses (e.g., 5, 50, 300, 2000 mg/kg). The test begins with a dose expected to cause some toxicity.
 - Procedure: A group of 3 animals is dosed. The outcome (mortality or survival) determines the next step.
 - If mortality occurs, the next group is dosed at a lower level.
 - If no mortality occurs, the next group is dosed at a higher level.



- Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
 Body weight is recorded, and a gross necropsy is performed on all animals at the end of the study.
- Classification: The substance is classified into a toxicity category based on the pattern of mortality at specific dose levels.

Conclusion for the Researcher

Erythrosin B possesses a complex toxicity profile that warrants careful consideration in a research setting. While its acute toxicity is moderate, there is clear evidence of genotoxicity in vitro, potential for thyroid disruption, and neurotoxic effects, even at doses approaching the established ADI.[8] The compound's carcinogenicity in male rats appears linked to its secondary effect on the thyroid axis.[15] Furthermore, its potent phototoxicity is a critical handling and experimental consideration.[33]

Researchers should implement appropriate safety measures, including wearing gloves, lab coats, and eye protection, and avoiding the generation of dust.[7][12][13] Given the data on genotoxicity and organ-specific effects, exposure should be minimized. When designing experiments, potential confounding effects on thyroid function and neuronal activity must be considered. This guide serves as a technical foundation for informed risk assessment and the safe, effective use of **Erythrosin B** in scientific research.

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